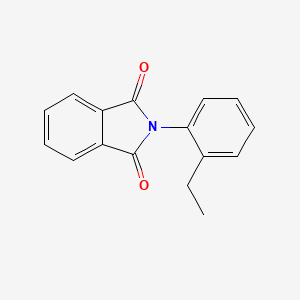

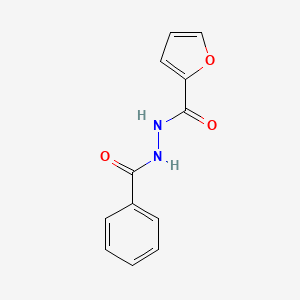

5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolone derivatives, similar to the compound , often involves the condensation of thioamide with α-haloketones or aldehydes in the presence of base. The specific synthesis of "5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" would likely follow a similar pathway, involving the condensation of a suitable thioamide with 4-methylbenzaldehyde and morpholine under controlled conditions to ensure the formation of the thiazolone core and subsequent attachment of the substituents.

Molecular Structure Analysis

The molecular structure of thiazolone derivatives is characterized by a 5-membered thiazolone ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the 4-methylbenzylidene group and the morpholinyl group would introduce additional structural features, such as the potential for π-π stacking interactions due to the aromatic ring and the presence of a heteroatom-rich morpholine ring that could engage in hydrogen bonding or dipole-dipole interactions.

Chemical Reactions and Properties

Thiazolone derivatives are reactive towards nucleophiles due to the electrophilic character of the carbonyl carbon in the thiazolone ring. They can undergo various chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions. The specific substituents on the thiazolone ring can further influence its reactivity, with the 4-methylbenzylidene group potentially stabilizing the compound through conjugation, and the morpholinyl group offering sites for further functionalization.

Physical Properties Analysis

The physical properties of "5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" would be influenced by its molecular structure. The presence of an aromatic ring and a morpholine ring could affect its solubility in organic solvents, while the polar nature of the thiazolone core could influence its solubility in polar solvents. The melting and boiling points of the compound would be determined by the strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Chemical Properties Analysis

The chemical properties of this compound would be defined by the functional groups present. The thiazolone core is known for its reactivity towards nucleophiles, and the presence of the morpholinyl group could introduce basicity to the molecule. The 4-methylbenzylidene group would contribute to the compound's aromatic character, potentially engaging in reactions typical of aromatic compounds, such as electrophilic aromatic substitution.

- Banu et al. (2013) discuss the synthesis and structural analysis of related thiazole derivatives, highlighting the importance of intermolecular interactions in determining the structural arrangement of such compounds (Banu et al., 2013).

- Popov-Pergal et al. (2010) describe the synthesis and structure of new thiazolidinediones, providing insights into the chemical behavior and potential applications of thiazolone derivatives (Popov-Pergal et al., 2010).

- Kulakov et al. (2015) focus on the synthesis, structural analysis, and biological activity of dihydro-thiazinone derivatives, which could offer comparative insights into the biological relevance of thiazolone compounds (Kulakov et al., 2015).

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant biological activities including DNA protective ability and strong antimicrobial action against S. epidermidis. The compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Another research effort synthesized benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, showcasing notable ABTS and DPPH scavenging activity, which are crucial for developing therapeutic agents (Menteşe et al., 2015).

Synthesis and Structural Analysis

Further research involved the synthesis and structural characterization of compounds including morpholinomethyl derivatives. These studies provide insights into the molecular structures and reactive properties of such compounds, laying the groundwork for their application in various therapeutic and industrial contexts (Banu et al., 2013).

Lipid Peroxidation Inhibitors

A notable study on 2-amino-5-alkylidenethiazol-4-ones demonstrated their promising antioxidant activity through a lipid peroxidation method. The research suggests a mechanism of action via electron transfer from the compounds to lipid radicals, indicating their potential as lipid peroxidation inhibitors (Zvezdanović et al., 2014).

Hypoglycemic and Anti-inflammatory Screening

Additionally, a study focused on novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, evaluating their hypoglycemic and anti-inflammatory activities. This research, including molecular docking studies, identifies potential lead molecules for further therapeutic development (Karumanchi et al., 2019).

properties

IUPAC Name |

(5Z)-5-[(4-methylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-2-4-12(5-3-11)10-13-14(18)16-15(20-13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFCSMMJLMBYLE-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(4-methylbenzylidene)-2-morpholin-4-yl-1,3-thiazol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)